molecular formula C17H16N2OS2 B2534143 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide CAS No. 896358-21-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide

Cat. No. B2534143
M. Wt: 328.45
InChI Key: SUCDDFMLVGZMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives and exhibits a wide range of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Evaluation

Research has delved into the synthesis of heterocyclic compounds from benzo[b]thiophen derivatives. For example, the synthesis of thiophenylhydrazonoacetates from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been explored for creating various heterocyclic derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been reported, highlighting the compound's potential in developing new antimicrobial agents (Talupur et al., 2021).

Antitumor Evaluation of Derivatives

Further studies have focused on the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have shown promising results in inhibiting the proliferation of various human cancer cell lines, emphasizing the compound's utility in cancer research (Shams et al., 2010).

Antioxidant Activity and Hepatotoxicity Protection

Research into benzothiazole derivatives has revealed their potential in inactivating reactive chemical species through antioxidant activity. A study evaluated the protective effects of these compounds against acetaminophen-induced hepatotoxicity, suggesting the compound's relevance in studying oxidative stress and liver protection (Cabrera-Pérez et al., 2016).

Molecular Structure and Supramolecular Aggregation

Investigations into the molecular structure and modes of supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have provided insights into the compound's structural characteristics and its implications for the development of novel materials and pharmaceuticals (Sagar et al., 2018).

Novel Antimicrobial Dyes and Textile Finishing

A series of novel acyclic and heterocyclic dye precursors and dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant efficiency, indicating their potential applications in textile finishing and as antimicrobial agents (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-21-12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)22-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDDFMLVGZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.